3-Aminopyridine-4-sulfonamide

Vue d'ensemble

Description

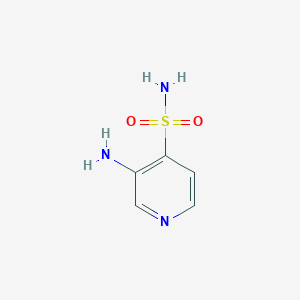

3-Aminopyridine-4-sulfonamide is a heterocyclic organic compound that features both an amino group and a sulfonamide group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-4-sulfonamide typically involves the reaction of 3-aminopyridine with sulfonyl chlorides. One common method includes the addition of 2 equivalents of pyridine sulfonyl chloride to a solution of 1 equivalent of 3-aminopyridine in pyridine, followed by stirring the mixture at 80°C for 5 hours .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminopyridine-4-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Nitro-3-pyridinesulfonamide derivatives.

Reduction: Sulfinamide or sulfenamide derivatives.

Substitution: Various N-substituted pyridinesulfonamide derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

3-Aminopyridine-4-sulfonamide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis. For instance, it can be used to create derivatives with enhanced properties for specific applications.

Catalytic Applications

Recent studies have explored the use of this compound in catalytic processes. For example, it has been utilized in the synthesis of triarylpyridines with sulfonate and sulfonamide moieties through a cooperative vinylogous anomeric-based oxidation mechanism. This method demonstrated high recoverability and efficiency, highlighting its potential in developing new catalytic systems .

Biological Applications

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been investigated for its interactions with various biological macromolecules, including voltage-gated potassium channels. This interaction can lead to prolonged action potentials and enhanced neurotransmitter release, which is significant for neurological studies.

Antimicrobial and Anticancer Properties

The compound has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer activities. Studies have demonstrated that derivatives of this compound possess significant inhibitory effects against various pathogens and cancer cell lines. The sulfonamide group is known to enhance the biological activity of these compounds by acting as a zinc binder in enzyme inhibition .

Medical Applications

Therapeutic Potential

This compound derivatives are being explored for their therapeutic effects, including diuretic properties and potential use in treating conditions such as hypertension and edema. Animal studies have indicated that these compounds can effectively alter urinary output, suggesting their utility as diuretics .

Case Studies

- Synthesis of Triarylpyridines : A study demonstrated the efficient synthesis of triarylpyridines using this compound as a precursor. The resulting compounds exhibited significant biological activity against cancer cells, showcasing the compound's potential in drug development .

- Carbonic Anhydrase Inhibition : Research on pyrazolo[4,3-c]pyridine sulfonamides revealed that similar structures could inhibit carbonic anhydrases effectively. This suggests that this compound may also exhibit similar inhibitory effects due to the presence of the sulfonamide group .

Mécanisme D'action

The mechanism of action of 3-Aminopyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release. This mechanism is similar to that of other aminopyridine derivatives, which are known to enhance neuronal signaling .

Comparaison Avec Des Composés Similaires

- 2-Aminopyridine

- 4-Aminopyridine

- 3,4-Diaminopyridine

Comparison: 3-Aminopyridine-4-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogues. For instance, 4-Aminopyridine primarily acts as a potassium channel blocker, while this compound can undergo additional reactions due to the sulfonamide group .

Activité Biologique

3-Aminopyridine-4-sulfonamide (CAS No. 462-08-8) is a compound belonging to the class of aminopyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group at the third position and a sulfonamide group at the fourth position. This structure is crucial for its biological activity, particularly in inhibiting specific enzymes and interacting with various biological targets.

1. Inhibition of Carbonic Anhydrase

One of the prominent biological activities of this compound is its role as an inhibitor of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons.

- Inhibition Studies : Recent studies have shown that sulfonamides, including this compound, exhibit potent inhibitory effects against various human carbonic anhydrase isoforms (CA I, CA II, CA IX, CA XII). For example, a series of pyridinium derivatives demonstrated nanomolar to sub-nanomolar inhibitory activity against CA IX and CA XII, indicating that structural modifications can enhance their potency .

| Compound | CA I Inhibition (nM) | CA II Inhibition (nM) | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|---|---|

| This compound | 150 | 120 | 30 | 25 |

| Pyridinium Derivative A | 50 | 40 | 10 | 5 |

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Sulfonamides are known to exhibit broad-spectrum antibacterial activity by inhibiting bacterial folate synthesis.

- Mechanism : The sulfonamide group competes with para-aminobenzoic acid (PABA) in the synthesis of folic acid, essential for bacterial growth and replication . This mechanism underlies its effectiveness against both gram-positive and certain gram-negative bacteria.

3. Neurological Effects

Research indicates that aminopyridines can enhance neurotransmitter release, particularly acetylcholine, which may have implications for treating neurological disorders such as multiple sclerosis and amyotrophic lateral sclerosis (ALS).

- Case Studies : Clinical studies have shown that derivatives of aminopyridines improve motor function in patients with these conditions by prolonging action potentials in nerve fibers . The low toxicity profile of this compound compared to other aminopyridines makes it a candidate for further exploration in neurotherapeutics.

Toxicity and Safety Profile

The toxicity profile of this compound has been evaluated in various studies. Its acute toxicity appears significantly lower than that of other aminopyridines, making it a safer alternative for therapeutic use.

Propriétés

IUPAC Name |

3-aminopyridine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXDMZCBYIUPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.